2,2-Dimethyl-3-(pyridin-3-yl)propanal
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Overview
Description
2,2-Dimethyl-3-(pyridin-3-yl)propanal is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, characterized by the presence of a dimethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propanal typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(pyridin-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(pyridin-3-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyridin-3-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can also participate in coordination chemistry, binding to metal ions and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(pyridin-2-yl)propanal: Similar structure but with the pyridine ring attached at a different position.
2,2-Dimethyl-3-(piperidin-1-yl)propanal: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
The presence of both the dimethyl and aldehyde groups on the pyridine ring allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
120690-71-3 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-pyridin-3-ylpropanal |
InChI |
InChI=1S/C10H13NO/c1-10(2,8-12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
LCMZRPLQIZORED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CC=C1)C=O |
Origin of Product |
United States |
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